molecular formula C18H17N3O B3836755 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one CAS No. 414896-27-8

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one

Cat. No.: B3836755
CAS No.: 414896-27-8
M. Wt: 291.3 g/mol
InChI Key: OWKWAGQQXDDMJT-UHFFFAOYSA-N
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Description

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a tetrahydrobenzo[b][1,6]naphthyridinone core.

Properties

IUPAC Name

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c19-17-13-8-4-5-9-14(13)20-15-10-11-21(18(22)16(15)17)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKWAGQQXDDMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=C2C1)N)C(=O)N(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151875
Record name 10-Amino-6,7,8,9-tetrahydro-2-phenylbenzo[b][1,6]naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414896-27-8
Record name 10-Amino-6,7,8,9-tetrahydro-2-phenylbenzo[b][1,6]naphthyridin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414896-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Amino-6,7,8,9-tetrahydro-2-phenylbenzo[b][1,6]naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one can undergo various chemical reactions, including:

Scientific Research Applications

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one can be compared with similar compounds such as:

    2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl-phenylmethanone: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.

    2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one
Reactant of Route 2
10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one

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